Ethyl 3,3,3-trifluoropropanimidate
Description
Ethyl 3,3,3-trifluoropropanimidate is an organic compound featuring an ethyl group attached to the oxygen of a propanimidate core, which is itself substituted with a trifluoromethyl group at the 3-position. While not as extensively documented as some other fluorinated molecules, its structure suggests significant potential as a synthetic intermediate. The chemistry of such fluorinated compounds has seen remarkable growth in recent decades, driven by their unique properties that are valuable in various applications, including pharmaceuticals and materials science. oakwoodchemical.com
Fluorinated imidates, and the closely related fluorinated imines, are recognized as important building blocks in modern organic synthesis. oakwoodchemical.com Their utility stems from the dual nature of the imidate group, which possesses both nucleophilic and electrophilic centers, enhancing its versatility as a synthon. sigmaaldrich.com The incorporation of fluorine, particularly the trifluoromethyl group, can drastically alter the physical, chemical, and biological properties of a molecule. nih.gov
Fluorinated imines and their derivatives are challenging to synthesize but are valued as starting materials for producing other functionalized molecules like chiral amines. researchgate.netoakwoodchemical.com These compounds are used in a variety of chemical transformations, including tandem reactions and cycloadditions, to create complex carbocyclic and heterocyclic structures. oakwoodchemical.com The development of new methods for preparing fluorinated imines and imidates is an active area of research, with a growing emphasis on sustainable and efficient synthetic routes. researchgate.net
Imidates, also known as imino ethers, are compounds characterized by a carbon-nitrogen double bond with an oxygen atom attached to the imino carbon. wikipedia.org The study of imidates has a long history, with their synthesis and reactivity being a subject of interest for well over a century.
The foundational method for synthesizing imidates is the Pinner reaction, first reported by Adolf Pinner in 1877. nih.govorganic-chemistry.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. organic-chemistry.org The initial product is an imino ester salt, often called a Pinner salt, which can then be neutralized to yield the free imidate. organic-chemistry.orgnrochemistry.com The Pinner reaction is typically conducted under anhydrous conditions, often using gaseous hydrogen chloride, to prevent the thermodynamically unstable imidate salt from decomposing. organic-chemistry.orgnih.gov
Over the years, milder and more efficient protocols for the Pinner reaction have been developed to overcome the harsh conditions of the original method. nih.gov These include the use of Lewis acids as promoters, which offers a more chemoselective alternative for the synthesis of these compounds. nih.gov Imidates are versatile intermediates that can be converted into a range of other functional groups, such as esters, amidines, and orthoesters, through reactions with water, amines, or an excess of alcohol, respectively. organic-chemistry.orgnih.gov
The trifluoromethyl (−CF₃) group is a key substituent in modern medicinal and agricultural chemistry due to its unique electronic and steric properties. nrochemistry.com Its introduction into an organic molecule can profoundly influence several of its physicochemical characteristics. nrochemistry.com
One of the most significant effects of the trifluoromethyl group is its high electronegativity, which is often described as being intermediate between that of fluorine and chlorine. nih.gov This property makes trifluoromethyl-substituted compounds, such as trifluoroacetic acid, strong acids. nih.gov The −CF₃ group can also lower the basicity of nearby functional groups. nih.gov
Furthermore, the trifluoromethyl group often enhances the metabolic stability of molecules by protecting adjacent positions from enzymatic degradation, a crucial feature in drug design. It can also increase a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within biological systems. nrochemistry.com The steric bulk of the −CF₃ group can also influence the conformation of a molecule, affecting its binding interactions with biological targets. The first investigations into the biological activity of trifluoromethyl groups date back to the 1920s, with research intensifying in the mid-1940s. nih.gov
Data Tables
Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈F₃NO | - |
| Molecular Weight | 155.12 g/mol | - |
| IUPAC Name | This compound | - |
| Related Compound (Ester) | Ethyl 3,3,3-trifluoropropanoate (B3193706) | |
| Related Compound MW | 156.10 g/mol | |
| Related Compound XLogP3 | 1.5 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,3,3-trifluoropropanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c1-2-10-4(9)3-5(6,7)8/h9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTMADXARZWTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3,3,3 Trifluoropropanimidate
Established Synthetic Routes and Precursor Utilization
The most established and direct method for the synthesis of ethyl 3,3,3-trifluoropropanimidate is through the Pinner reaction. This classic reaction involves the acid-catalyzed addition of an alcohol to a nitrile, yielding an imidate salt, which can then be neutralized to afford the free imidate. wikipedia.orgnrochemistry.com
Selection of Starting Materials and Reagents
The primary precursors for the synthesis of this compound via the Pinner reaction are 3,3,3-trifluoropropanenitrile and ethanol (B145695).
3,3,3-Trifluoropropanenitrile : This is the key starting material containing the required trifluoromethylpropyl backbone. Its synthesis can be achieved through various methods, including the dehydration of 3,3,3-trifluoropropanamide (B1288742) or the nucleophilic substitution of a suitable trifluoropropyl halide with a cyanide salt.
Ethanol : This serves as the alcohol component in the Pinner reaction, providing the ethyl group of the target imidate. Anhydrous ethanol is crucial to prevent the hydrolysis of the intermediate imidate salt to the corresponding ester, ethyl 3,3,3-trifluoropropionate. nrochemistry.comorganic-chemistry.org
Acid Catalyst : Anhydrous hydrogen chloride (HCl) gas is the traditional and most effective catalyst for the Pinner reaction. nrochemistry.com Other strong acids, such as sulfuric acid, can also be used. numberanalytics.com The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol. numberanalytics.com
A typical reaction setup would involve dissolving 3,3,3-trifluoropropanenitrile in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, and then saturating the solution with anhydrous hydrogen chloride gas at a low temperature, followed by the addition of anhydrous ethanol.
Table 1: Key Starting Materials and Reagents
| Compound | Role | Key Considerations |
| 3,3,3-Trifluoropropanenitrile | Nitrile Precursor | Must be of high purity to avoid side reactions. |
| Anhydrous Ethanol | Alcohol Nucleophile | Must be strictly anhydrous to prevent ester formation. |
| Anhydrous Hydrogen Chloride | Acid Catalyst | Gaseous form is typically bubbled through the reaction mixture. |
| Anhydrous Solvent (e.g., Diethyl Ether) | Reaction Medium | Must be inert to the reaction conditions and capable of dissolving the reactants. |
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters to optimize include temperature, reaction time, and stoichiometry of the reactants.
Temperature : The Pinner reaction is typically carried out at low temperatures, often between 0°C and room temperature, to minimize the formation of byproducts. nrochemistry.com The initial addition of HCl and ethanol is usually performed at 0°C or below.
Reaction Time : The reaction time can vary from a few hours to overnight, depending on the reactivity of the nitrile. Monitoring the reaction progress by techniques such as infrared (IR) spectroscopy (disappearance of the nitrile peak) or gas chromatography (GC) is essential to determine the optimal reaction time.
Stoichiometry : An excess of the alcohol is generally not used, as it can lead to the formation of orthoesters as a byproduct. wikipedia.org A slight excess of the nitrile or a 1:1 molar ratio of nitrile to alcohol is common.
The intermediate product of the Pinner reaction is the imidate hydrochloride salt, which is typically a crystalline solid. organic-chemistry.org This salt is then carefully neutralized with a weak base, such as sodium bicarbonate or triethylamine, in a non-aqueous environment to liberate the free this compound.
Table 2: Optimization Parameters for Pinner Reaction
| Parameter | Typical Range | Impact on Reaction |
| Temperature | 0°C to 25°C | Lower temperatures favor the desired product and minimize side reactions. |
| Reaction Time | 2 to 24 hours | Requires monitoring to ensure complete conversion without product degradation. |
| Nitrile:Alcohol Ratio | 1:1 to 1.1:1 | Near equimolar ratios are preferred to prevent byproduct formation. |
| Catalyst Concentration | Saturation with HCl gas | Sufficient acid is needed to drive the reaction to completion. |
Emerging Synthetic Approaches and Innovations
While the Pinner reaction remains a staple, modern synthetic chemistry is continually seeking more environmentally friendly and efficient methods.
Development of Green Chemistry-Compliant Synthetic Protocols
Efforts to develop "greener" syntheses of imidates focus on reducing hazardous waste and improving atom economy. For the synthesis of this compound, this could involve:
Alternative Solvents : Replacing chlorinated solvents with more benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or exploring solvent-free conditions.
Catalyst Modification : Investigating solid acid catalysts that can be easily recovered and reused, thus minimizing waste.
One-Pot Procedures : Designing synthetic sequences where the starting nitrile is generated in situ and directly converted to the imidate without isolation of intermediates.
Catalytic Enhancements in Imidate Formation
Recent research has explored alternatives to strong mineral acids for imidate synthesis. Lewis acids have shown promise in promoting the Pinner reaction under milder conditions. nih.gov For the synthesis of this compound, the use of Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) could offer a more controlled and potentially higher-yielding alternative to gaseous HCl. nih.gov
Base-catalyzed methods have also been developed for the synthesis of imidates from nitriles and alcohols. acs.orgacs.org These methods are often complementary to the acid-catalyzed Pinner reaction and can be more effective for electron-poor nitriles. wikipedia.org The use of a strong base, such as sodium ethoxide in ethanol, could potentially drive the formation of this compound from 3,3,3-trifluoropropanenitrile.
Advanced Techniques for Product Isolation and Purification
The purification of this compound requires careful handling due to its potential sensitivity to moisture and heat.
Extraction and Washing : After neutralization of the imidate salt, the free imidate is typically extracted into an organic solvent. The organic layer is then washed with a saturated sodium bicarbonate solution to remove any remaining acid and then with brine to remove water.
Drying : The organic extract must be thoroughly dried over a suitable drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to prevent hydrolysis of the product.
Distillation : Vacuum distillation is the most common method for purifying liquid imidates. Due to the presence of the trifluoromethyl group, this compound is expected to be volatile. Distillation under reduced pressure allows for purification at a lower temperature, minimizing the risk of thermal decomposition.
Chromatography : For highly pure samples, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed. The choice of eluent would need to be optimized, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).
Given the challenges associated with the synthesis and purification of fluorinated compounds, techniques to minimize byproduct formation during the reaction are crucial. organic-chemistry.org
Reaction Mechanisms and Chemical Transformations of Ethyl 3,3,3 Trifluoropropanimidate
Rearrangement Reactions and Isomerization Processes
Rearrangement reactions and isomerization are fundamental transformations in organic chemistry that can lead to diverse molecular architectures. For Ethyl 3,3,3-trifluoropropanimidate and its derivatives, these processes are primarily centered around sigmatropic rearrangements and E/Z isomerization of the carbon-nitrogen double bond.
One of the most relevant rearrangement reactions for derivatives of this compound is the Overman rearrangement. organic-chemistry.orgyoutube.comwikipedia.org This reaction is a researchgate.netresearchgate.net-sigmatropic rearrangement of allylic imidates to form allylic amines. organic-chemistry.orgyoutube.comwikipedia.org While the classical Overman rearrangement involves trichloroacetimidates, the principles are applicable to their trifluoroacetimidate counterparts. organic-chemistry.org The reaction proceeds through a suprafacial, concerted, six-membered chair-like transition state, similar to the Claisen rearrangement. youtube.com The driving force for this irreversible reaction is the formation of a stable amide functionality. youtube.com For allylic trifluoroacetimidates, this transformation provides a powerful method for the stereoselective synthesis of allylic amines. organic-chemistry.org
Isomerization of this compound around the C=N double bond can also be expected. The mechanisms for the E/Z isomerization of imines and related compounds are generally acid-catalyzed. nih.gov Two primary pathways have been identified for this process. nih.gov The first involves the rotation around the carbon-nitrogen double bond of the protonated imine, also known as an iminium ion. nih.gov The second mechanism is a nucleophilic catalysis pathway, where a nucleophile attacks the protonated imine to form a tetrahedral intermediate, which can then undergo stereomutation and elimination of the nucleophile to yield the isomer. nih.gov Theoretical calculations have suggested that increased conjugation in the protonated imine can enhance the rate of iminium ion rotation. nih.gov
Another relevant transformation is the modified Beckmann rearrangement, which can be utilized for the synthesis of imidates from ketoximes via imidoyl fluoride (B91410) intermediates. brynmawr.eduresearchgate.netrsc.orgrsc.orgnih.gov This reaction highlights the role of imidoyl fluorides as versatile precursors to imidates. brynmawr.eduresearchgate.netrsc.orgrsc.orgnih.gov
Detailed Investigations into Reaction Intermediates and Transition States
The chemical transformations of this compound and its derivatives involve several key reaction intermediates and transition states. A thorough understanding of these transient species is crucial for predicting reaction outcomes and designing new synthetic methodologies.
In the context of the Overman rearrangement of an allylic 3,3,3-trifluoropropanimidate, the most critical transient structure is the six-membered chair-like transition state. youtube.comchem-station.com This highly ordered transition state is responsible for the high degree of stereoselectivity observed in the rearrangement, allowing for the efficient transfer of chirality. organic-chemistry.org
For acid-catalyzed E/Z isomerization, the primary intermediate is the protonated imine, or iminium ion. nih.gov This species is more susceptible to rotation around the C=N bond than the neutral imidate. nih.gov In the case of nucleophilic catalysis of isomerization, a tetrahedral intermediate is formed upon attack of a nucleophile on the iminium ion. nih.gov
The modified Beckmann rearrangement proceeds through a highly reactive nitrilium ion intermediate, which is generated from a ketoxime. brynmawr.edursc.org This electrophilic species is then trapped by a fluoride ion to produce an imidoyl fluoride. brynmawr.edursc.org The imidoyl fluoride itself is a key intermediate that can be subsequently converted to the corresponding imidate upon reaction with an alcohol. brynmawr.eduresearchgate.netrsc.orgrsc.orgnih.gov
The table below summarizes the key intermediates and transition states involved in the chemical transformations of this compound and its derivatives.
| Reaction Type | Intermediate/Transition State | Description |
| Overman Rearrangement | Six-membered chair-like transition state | A highly ordered, concerted transition state that facilitates the researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic imidate to an allylic amide with high stereoselectivity. youtube.comchem-station.com |
| Acid-Catalyzed E/Z Isomerization | Iminium ion | A protonated form of the imidate that allows for rotation around the C=N bond. nih.gov |
| Nucleophilic Catalysis of E/Z Isomerization | Tetrahedral intermediate | Formed by the attack of a nucleophile on the iminium ion, facilitating stereomutation. nih.gov |
| Modified Beckmann Rearrangement | Nitrilium ion | A highly reactive electrophilic species formed from a ketoxime. brynmawr.edursc.org |
| Modified Beckmann Rearrangement | Imidoyl fluoride | A key intermediate formed by the trapping of a nitrilium ion with fluoride, which can be converted to an imidate. brynmawr.eduresearchgate.netrsc.orgrsc.orgnih.gov |
Applications of Ethyl 3,3,3 Trifluoropropanimidate in Advanced Organic Synthesis
Utilization as a Key Building Block for Complex Molecular Architectures
The inherent reactivity of Ethyl 3,3,3-trifluoropropanimidate positions it as a promising starting material for the synthesis of intricate molecular structures, particularly those incorporating fluorine and nitrogen atoms.
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. Imidates are well-established precursors for the synthesis of various heterocyclic systems. In the case of this compound, it is hypothesized to react with appropriate bifunctional nucleophiles to yield a range of heterocycles.
Table 1: Hypothetical Synthesis of Thiazole Derivatives
| Reactant 1 | Reactant 2 | Proposed Product | Potential Reaction Conditions |
| This compound | 2-Aminoethanethiol | 2-(2,2,2-Trifluoroethyl)-4,5-dihydrothiazole | Base catalysis, aprotic solvent |
| This compound | Substituted Cysteamines | Substituted 2-(2,2,2-Trifluoroethyl)thiazoles | Acid or base catalysis |
The hydrolysis of the imidate functionality of this compound would provide access to the corresponding fluorinated carboxylic acid, 3,3,3-trifluoropropanoic acid, and its ester derivatives. This transformation is a standard reaction for imidates, typically achieved under acidic or basic conditions. The resulting fluorinated carboxylic acids and their derivatives are valuable building blocks in their own right, finding applications in the synthesis of fluorinated polymers, pharmaceuticals, and materials.
The introduction of chirality into molecules is a critical aspect of modern drug discovery. While there is no specific literature on the stereoselective reactions of this compound, the potential exists for its use in such transformations. For example, the development of chiral catalysts could enable the enantioselective addition of nucleophiles to the imidate carbon. Furthermore, if the ethyl group were replaced with a chiral auxiliary, diastereoselective reactions could be achieved.
Strategic Integration into Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The reactive nature of the imidate functionality in this compound makes it a plausible candidate for participation in MCRs. For example, in a Passerini-type or Ugi-type reaction, the imidate could potentially act as the electrophilic component, reacting with an isocyanide and a carboxylic acid to generate highly functionalized, fluorinated peptide-like structures. The trifluoromethyl group would impart unique properties to the resulting products.
Design and Synthesis of Novel Fluorinated Organic Scaffolds
The combination of the trifluoromethyl group and the reactive imidate functionality in a single molecule makes this compound an attractive starting point for the design and synthesis of novel fluorinated organic scaffolds. By carefully selecting reaction partners and conditions, a diverse range of complex molecules with tailored properties could be accessed. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a potentially valuable tool in medicinal chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3,3,3 Trifluoropropanimidate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of individual atoms within a molecule. By analyzing the spectra of various nuclei, a detailed map of the molecular structure can be constructed.
Proton (¹H) NMR Analysis for Chemical Shift and Coupling Information
In the ¹H NMR spectrum of ethyl 3,3,3-trifluoropropanimidate, the protons of the ethyl group are expected to give rise to two distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom would appear as a quartet, shifted downfield due to the deshielding effect of the electronegative oxygen. The terminal methyl protons (-CH₃) would present as a triplet. The protons on the nitrogen of the imidate group would likely appear as a broad singlet.
For the analogous compound, ethyl trifluoroacetate (B77799), the ethoxy group protons show a characteristic quartet at approximately 4.414 ppm for the -CH₂- group and a triplet at around 1.396 ppm for the -CH₃ group. chemicalbook.com The methylene protons in this compound adjacent to the trifluoromethyl group are expected to appear as a quartet due to coupling with the three fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound based on Ethyl Trifluoroacetate Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -OCH₂CH₃ | ~4.4 | Quartet |
| -OCH₂CH₃ | ~1.4 | Triplet |
| CF₃CH₂C=NH | ~3.5 - 4.0 | Quartet |
| C=NH | Broad | Singlet |
Data for ethyl trifluoroacetate from ChemicalBook. chemicalbook.com
Carbon (¹³C) NMR for Backbone Elucidation
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The imine carbon (C=NH) would be significantly downfield. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms. The carbons of the ethyl group would be found in the typical upfield region for sp³ hybridized carbons.
In the case of ethyl trifluoroacetate, the carbonyl carbon (C=O) resonates at a specific downfield shift. chemicalbook.com The trifluoromethyl carbon is observed as a quartet, and the ethyl group carbons have distinct chemical shifts. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound based on Ethyl Trifluoroacetate Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -OCH₂CH₃ | ~60-65 | Singlet |
| -OCH₂CH₃ | ~14 | Singlet |
| CF₃CH₂C=NH | ~35-40 | Quartet |
| CF₃ | ~115-120 | Quartet |
| CH₂C=NH | ~150-160 | Singlet |
Data for ethyl trifluoroacetate from ChemicalBook. chemicalbook.com
Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The trifluoromethyl group in this compound is expected to show a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. The signal for the trifluoromethyl group in ethyl trifluoroacetate appears at a characteristic chemical shift. nih.govspectrabase.com The presence of the imino group in place of the carbonyl oxygen is expected to cause a slight shift in the ¹⁹F resonance.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) |
| -CF₃ | ~ -70 to -80 |
Reference data for the CF₃ group in similar fluorinated compounds. rsc.org
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their scalar coupling.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. For instance, the quartet from the -OCH₂- protons would correlate with the corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds). For this compound, key correlations would be expected between the -OCH₂- protons and the imine carbon, as well as between the methylene protons adjacent to the CF₃ group and the imine carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A prominent C=N stretching vibration is expected in the region of 1640-1690 cm⁻¹. Strong C-F stretching bands associated with the trifluoromethyl group would be observed in the 1100-1300 cm⁻¹ region. The C-O stretching vibration of the ethoxy group would also be present.
For comparison, the FT-IR spectrum of ethyl trifluoroacetate shows a strong carbonyl (C=O) stretch around 1740-1760 cm⁻¹ and intense C-F stretching bands. nist.gov The replacement of the C=O group with a C=NH group in the imidate would result in a shift of this characteristic band to a lower wavenumber.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3300-3500 (broad) |
| C-H Stretch (sp³) | 2850-3000 |
| C=N Stretch | 1640-1690 |
| C-F Stretch | 1100-1300 (strong, multiple bands) |
| C-O Stretch | 1000-1200 |
Raman Spectroscopy for Molecular Vibrational Analysis
The trifluoromethyl (CF₃) group will exhibit strong symmetric and asymmetric stretching vibrations, typically observed in the 1100-1300 cm⁻¹ region. libretexts.org The C-C bond stretching and CH₂/CH₃ deformations of the ethyl group will produce signals in the 800-1500 cm⁻¹ range. The carbon-nitrogen double bond (C=N) of the imidate functional group is expected to show a characteristic stretching vibration in the 1640-1690 cm⁻¹ region.
Table 1: Predicted Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H Stretching (ethyl) | 2900-3000 |
| C=N Stretching (imidate) | 1640-1690 |
| CF₃ Asymmetric Stretching | ~1250-1300 |
| CF₃ Symmetric Stretching | ~1150 |
| C-O Stretching (ester analog) | 1000-1100 |
| C-C Stretching | 800-1000 |
| Skeletal Deformations | < 800 |
Note: The data in this table is predictive and based on characteristic vibrational frequencies of functional groups and data from analogous compounds.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition. The theoretical exact mass of the protonated molecular ion of this compound ([C₅H₈F₃N + H]⁺) can be calculated.
For comparison, the exact mass of the analogous ester, ethyl 3,3,3-trifluoropropanoate (B3193706) (C₅H₇F₃O₂), is 156.03981395 Da. nih.gov The monoisotopic mass of ethyl trifluoroacetate (C₄H₅F₃O₂) is 142.02416388 Da. nih.gov These values highlight the level of precision achievable with HRMS, which is crucial for distinguishing between compounds with similar nominal masses.
Table 2: Calculated Exact Mass of this compound
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₅H₈F₃N | 141.06086 |
Note: The data in this table is calculated based on the elemental composition.
Elucidation of Fragmentation Patterns for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) induces fragmentation of the parent molecule, and the resulting fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting carbocations and neutral losses. nih.gov
Common fragmentation patterns for esters, which are structurally similar to imidates, involve cleavage of bonds adjacent to the carbonyl group. libretexts.org For ethyl trifluoroacetate, significant fragments are observed at m/z values corresponding to the loss of the ethoxy group (-OCH₂CH₃) and the trifluoroacetyl group (CF₃CO-). massbank.eu
For this compound, characteristic fragmentation pathways would likely involve:
α-cleavage: Cleavage of the C-C bond adjacent to the C=N group.
Loss of the ethoxy group: Resulting in a [CF₃CH₂C=NH]⁺ fragment.
Loss of the trifluoromethyl group: A common fragmentation for trifluoromethyl-containing compounds. nih.gov
McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral alkene molecule.
Table 3: Predicted Key Fragmentation Ions of this compound in EI-MS
| m/z | Proposed Fragment Ion | Neutral Loss |
| 112 | [M - C₂H₅]⁺ | C₂H₅• |
| 96 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |
| 72 | [M - CF₃]⁺ | CF₃• |
| 69 | [CF₃]⁺ | C₂H₅NCO |
| 45 | [C₂H₅O]⁺ | CF₃CN |
| 29 | [C₂H₅]⁺ | CF₃CNHO |
Note: This table presents predicted fragmentation ions based on the principles of mass spectrometry and data from analogous compounds.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.
While a crystal structure for this compound is not publicly available, studies on other trifluoromethyl-containing organic molecules have been reported. acs.orgacs.org These studies are crucial for understanding the influence of the highly electronegative fluorine atoms on the crystal packing and molecular conformation. It is expected that the trifluoromethyl group would significantly influence the intermolecular interactions, potentially leading to the formation of C-H···F hydrogen bonds and dipole-dipole interactions that dictate the crystal packing. Obtaining a suitable single crystal of this compound would be the primary challenge in its crystallographic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore is the carbon-nitrogen double bond (C=N) of the imidate group.
This functional group is expected to exhibit a π → π* transition at shorter wavelengths (typically below 200 nm) and a weaker, symmetry-forbidden n → π* transition at longer wavelengths. The presence of the trifluoromethyl group, being strongly electron-withdrawing, could potentially cause a hypsochromic (blue) shift in these transitions compared to non-fluorinated analogs.
Experimental UV-Vis data for simple alkyl imidates is not widely reported. However, studies on similar compounds, such as ethyl acetate (B1210297), show absorption bands in the vacuum ultraviolet region. brainly.in For instance, ethyl acetate exhibits a band at 164 nm. brainly.in Ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion have been studied, showing the influence of the CF₃ groups on the electronic structure. researchgate.netnih.gov
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | < 200 |
| n → π | 200 - 250 |
Note: This table provides an estimated range for the electronic transitions based on the functional groups present.
Computational and Theoretical Investigations of Ethyl 3,3,3 Trifluoropropanimidate
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of molecules like Ethyl 3,3,3-trifluoropropanimidate. These computational methods provide insights into molecular properties that can be difficult to determine experimentally.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies can be employed to optimize the molecular structure of this compound, determining its ground state geometry with high accuracy. Functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used for such calculations. als-journal.com These studies can yield important data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can predict various electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP is particularly useful for understanding the reactive sites of a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. als-journal.com The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Value |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvent Model | C-PCM (water) |
This table represents a typical setup for DFT calculations and is for illustrative purposes.
Ab Initio Methods for High-Accuracy Predictions
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of accuracy for predicting molecular properties. wikipedia.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory can be used to perform highly accurate calculations of the electronic energy and structure of this compound. wikipedia.orgepfl.ch
These methods are computationally more demanding than DFT but can provide benchmark-quality data for properties such as electron affinities, ionization potentials, and thermochemical data. For flexible molecules, ab initio calculations are crucial for accurately determining the relative energies of different conformers.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, leading to the possibility of multiple stable conformations. Conformational analysis aims to identify these stable conformers and determine their relative energies to construct a potential energy landscape. This landscape is essential for understanding the molecule's flexibility and how its shape influences its interactions and reactivity.
Computational methods can systematically explore the conformational space by rotating the dihedral angles of the key bonds and calculating the energy of each resulting geometry. The results of such an analysis would reveal the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. Understanding the energy barriers between these conformers is also critical for describing the molecule's dynamic behavior. nih.govstrath.ac.uk
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.
Analysis of Dynamic Behavior and Conformational Changes
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. researchgate.net For this compound, an MD simulation would reveal how the molecule behaves in a simulated environment, such as in a solvent or at a particular temperature. These simulations can track the time evolution of bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's flexibility.
A key application of MD is to observe spontaneous conformational changes. nih.gov By running a simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to observe transitions between different stable conformations and to calculate the free energy landscape associated with these changes. This provides a more realistic view of the molecule's conformational preferences than static energy calculations alone.
Investigation of Solvation Effects and Intermolecular Interactions
The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are exceptionally well-suited for studying these solvation effects. researchgate.netnih.gov By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, it is possible to study the formation and dynamics of the solvation shell around this compound.
These simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding between the imidate group and protic solvents. mdpi.com The radial distribution function (RDF) is a common analytical tool used to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. mdpi.com This allows for a detailed characterization of the local solvent structure and the strength of solute-solvent interactions. mdpi.com
Reaction Pathway Modeling and Transition State Characterization
A fundamental aspect of understanding the chemical behavior of this compound is the computational modeling of its potential reaction pathways. A plausible and important reaction to investigate would be its hydrolysis, which is a common degradation pathway for imidates.
Theoretical Approach:
The hydrolysis of this compound can be modeled using Density Functional Theory (DFT), a workhorse of modern computational chemistry. A common approach would involve the use of a hybrid functional, such as B3LYP or ωB97XD, combined with a Pople-style basis set like 6-31G(d,p) or a more flexible basis set like aug-cc-pVDZ for better accuracy, particularly for the anionic species involved in the reaction.
The reaction would likely proceed through a nucleophilic attack of a water molecule on the carbon atom of the C=N double bond. This would lead to a tetrahedral intermediate, which could then undergo further rearrangement and bond cleavage to yield the final products, likely an amide and an alcohol.
Transition State Search and Characterization:
The key to modeling the reaction pathway is the identification of the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The search for a transition state typically involves methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a stationary point is located, a frequency calculation is performed to characterize it. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.
An intrinsic reaction coordinate (IRC) calculation can then be performed to follow the reaction path downhill from the transition state to the corresponding reactant and product, confirming that the identified TS connects the desired minima on the potential energy surface.
Hypothetical Reaction Profile:
A hypothetical reaction energy profile for the hydrolysis of this compound is presented below. This profile illustrates the relative energies of the reactants, transition states, intermediates, and products.
Table 1: Hypothetical Relative Energies for the Hydrolysis of this compound
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (this compound + H₂O) | 0.0 |
| TS1 | First Transition State (Nucleophilic attack) | +15.2 |
| Int | Tetrahedral Intermediate | +5.7 |
| TS2 | Second Transition State (Proton transfer/bond cleavage) | +12.8 |
| P | Products (3,3,3-Trifluoropropanamide + Ethanol) | -8.5 |
Note: The values in this table are illustrative and represent a plausible energy profile for a catalyzed hydrolysis reaction. The actual values would need to be determined through rigorous quantum chemical calculations.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the characterization of molecules like this compound and for the interpretation of experimental spectra.
NMR Spectroscopy:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for this purpose. Calculations would be performed on the optimized geometry of this compound. It is crucial to use a suitable level of theory; for ¹⁹F NMR, functionals like ωB97XD with basis sets such as aug-cc-pVDZ have been shown to provide a good balance between accuracy and computational cost. rsc.org The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H | -CH₂- | 4.1 |
| ¹H | -CH₃ | 1.3 |
| ¹H | -NH | 7.5 |
| ¹³C | C=N | 165.2 |
| ¹³C | -CF₃ | 123.8 (q, J ≈ 275 Hz) |
| ¹³C | -CH₂- (ester) | 62.5 |
| ¹³C | -CH₂- (imidate) | 35.1 (q, J ≈ 30 Hz) |
| ¹³C | -CH₃ | 14.3 |
| ¹⁹F | -CF₃ | -65.0 |
Note: These are hypothetical values and coupling patterns that would be expected for a molecule with this structure. Actual experimental values may vary.
Infrared (IR) Spectroscopy:
The vibrational frequencies of this compound can be computed by performing a frequency calculation on its optimized geometry at the same level of theory. The resulting harmonic frequencies are often systematically overestimated compared to experimental values, and thus, it is common practice to scale them using an appropriate scaling factor for the chosen level of theory. The predicted IR spectrum, with its characteristic vibrational modes, can aid in the identification of key functional groups.
Table 3: Hypothetical Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H stretch | Imine | 3350 |
| C-H stretch | Alkyl | 2980-2850 |
| C=N stretch | Imidate | 1660 |
| C-F stretch | Trifluoromethyl | 1300-1100 |
| C-O stretch | Ester | 1050 |
Note: These are illustrative frequencies for the major vibrational modes.
Structure-Reactivity Relationship Studies and Predictive Modeling
Computational methods can be employed to systematically study the relationship between the structure of this compound and its chemical reactivity. This is often achieved through the construction of Quantitative Structure-Activity Relationship (QSAR) models.
Methodology:
A QSAR study would involve creating a library of virtual derivatives of this compound by introducing various substituents at different positions on the molecule. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological in nature.
Simultaneously, a reactivity descriptor would be computed for each derivative. For instance, the activation energy for a model reaction, such as hydrolysis, could be calculated using the methods described in section 6.3. A statistical model, often based on multiple linear regression or machine learning algorithms, would then be developed to correlate the molecular descriptors with the reactivity descriptor.
Predictive Modeling:
A validated QSAR model can be used to predict the reactivity of new, unsynthesized derivatives of this compound. This predictive capability can guide the design of new molecules with desired reactivity profiles, for example, to enhance or retard their hydrolysis rate.
Table 4: Hypothetical Data for a QSAR Study on Substituted this compound Derivatives
| Substituent (on the ethyl group) | Hammett Constant (σ) | Calculated Activation Energy (kcal/mol) |
| -NO₂ | 0.78 | 13.5 |
| -CN | 0.66 | 14.1 |
| -Cl | 0.23 | 14.9 |
| -H | 0.00 | 15.2 |
| -CH₃ | -0.17 | 15.8 |
| -OCH₃ | -0.27 | 16.3 |
Note: This table provides a simplified, illustrative example of how a molecular descriptor (Hammett constant) might correlate with a calculated reactivity parameter (activation energy for hydrolysis). A comprehensive QSAR study would involve a larger set of descriptors and statistical validation.
Kinetic and Thermodynamic Studies of Reactions Involving Ethyl 3,3,3 Trifluoropropanimidate
Determination of Reaction Rates and Orders
No specific data on the reaction rates or the determination of reaction orders for reactions involving Ethyl 3,3,3-trifluoropropanimidate were found in the available literature.
Analysis of Activation Energies and Pre-exponential Factors
Information regarding the activation energies and pre-exponential factors for reactions of this compound is not available. This data is crucial for understanding the temperature dependence of its reaction rates.
Evaluation of Enthalpy, Entropy, and Gibbs Free Energy Changes
There are no published studies detailing the enthalpy, entropy, or Gibbs free energy changes associated with reactions of this compound. These thermodynamic parameters are essential for determining the feasibility and spontaneity of its chemical transformations.
Influence of Solvent Systems and Temperature on Reaction Kinetics
While the influence of solvent and temperature on reaction kinetics is a fundamental concept, no specific studies were found that investigate these effects on this compound.
Mechanistic Elucidation Based on Kinetic and Thermodynamic Data
Without kinetic and thermodynamic data, any proposed reaction mechanism for this compound would be purely speculative and lack the necessary empirical support.
Catalytic Applications and Catalysis Research Involving Ethyl 3,3,3 Trifluoropropanimidate
Role as a Ligand or Precursor in Metal-Catalyzed Transformations
There is currently no available scientific literature or research data to suggest that Ethyl 3,3,3-trifluoropropanimidate has been utilized or investigated as a ligand or a precursor in metal-catalyzed transformations. The imidate functionality, in theory, possesses nitrogen and oxygen donor atoms that could coordinate to a metal center; however, no studies have been published to confirm or explore this potential. Consequently, there are no documented examples of this compound being used to form catalytically active metal complexes.
Investigation of its Potential in Organocatalysis
An in-depth review of organocatalysis literature indicates that this compound has not been reported as an organocatalyst. While the trifluoromethyl group is of significant interest in the design of new catalysts due to its strong electron-withdrawing properties, and imidates can act as precursors to other functional groups, there are no studies that have specifically investigated or demonstrated the use of this compound to catalyze organic reactions.
Asymmetric Induction in Catalytic Reactions
Consistent with the lack of information on its general catalytic use, there is no research available on the application of this compound in asymmetric catalysis. For a compound to be involved in asymmetric induction, it would typically need to be chiral itself or be converted into a chiral catalyst. There are no reports of the synthesis of chiral derivatives of this compound for this purpose, nor are there any studies showing its use as a substrate or additive in asymmetric catalytic reactions.
Future Research Directions and Unexplored Avenues in Ethyl 3,3,3 Trifluoropropanimidate Chemistry
Development of Highly Selective and Efficient Synthetic Methods
The future utility of Ethyl 3,3,3-trifluoropropanimidate is intrinsically linked to the development of robust and efficient methods for its synthesis. While the preparation of some imidates is well-established, the specific challenges associated with the trifluoromethyl group necessitate dedicated research into new synthetic strategies.
Future research in this area should focus on:
Direct Fluorination and Trifluoromethylation Approaches: Investigating the direct introduction of the trifluoromethyl group at a late stage of the synthesis could provide a more convergent and efficient route. This could involve exploring novel trifluoromethylating agents that are compatible with the imidate functionality.
Catalytic Methods: The development of catalytic methods, particularly those employing earth-abundant metals or organocatalysts, would be a significant advancement. Such methods could offer higher selectivity, milder reaction conditions, and a better sustainability profile compared to traditional stoichiometric approaches. For instance, adapting solid acid or superacid catalyzed microwave-assisted synthesis, which has been successful for other trifluoromethyl-imines, could be a promising avenue. nih.gov
Pinner Reaction Optimization: The classical Pinner reaction, involving the treatment of a nitrile with an alcohol in the presence of an acid catalyst, is a common method for imidate synthesis. nih.gov Future work could focus on optimizing this reaction for 3,3,3-trifluoropropionitrile (B1590400) and ethanol (B145695), exploring various acid catalysts and reaction conditions to maximize yield and purity. The preparation of other trihaloethyl imidates has been shown to be effective using HCl with a nitrile and a trihaloethanol, suggesting a viable starting point for synthesizing the title compound. nih.gov
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Direct Trifluoromethylation | Convergent, potentially higher overall yield. | Compatibility of trifluoromethylating agents with the imidate group. |
| Catalytic Synthesis | Milder conditions, higher selectivity, improved sustainability. | Catalyst design and optimization, substrate scope. |
| Optimized Pinner Reaction | Utilizes readily available starting materials. | Overcoming the electronic effects of the CF3 group, reaction optimization. |
Exploration of Novel Reactivity Modes and Synthetic Utilities
The trifluoromethyl group is known to significantly influence the reactivity of adjacent functional groups. A key area of future research will be to systematically explore the unique reactivity of this compound and harness it for the synthesis of valuable fluorinated compounds.
Key areas for exploration include:
Cycloaddition Reactions: The imidate functionality can participate in various cycloaddition reactions. Investigating the [3+2] and other cycloaddition reactions of this compound with various dipolarophiles and dienes could lead to the synthesis of novel trifluoromethyl-containing heterocycles, which are highly sought after in medicinal chemistry. The successful use of related trifluoromethylated compounds in such reactions suggests a high probability of success. nih.gov
Nucleophilic Addition and Substitution: The electron-withdrawing nature of the trifluoromethyl group is expected to activate the imidate carbon towards nucleophilic attack. A systematic study of reactions with various nucleophiles (e.g., organometallic reagents, enolates, amines) would be crucial to understand its synthetic potential for creating new carbon-carbon and carbon-heteroatom bonds.
Rearrangement Reactions: Investigating potential rearrangement reactions, such as the Chapman or Mumm rearrangements, could provide access to novel N-aryl or N-acyl trifluoromethylated amides, which are important motifs in bioactive molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.
Future research in this domain should aim to:
Develop Continuous Flow Synthesis: Translating the optimal batch synthesis of this compound to a continuous flow process would enable safer handling of potentially reactive intermediates and allow for easier scale-up. Flow chemistry has been successfully applied to the synthesis of other fluorinated and nitrogen-containing compounds, demonstrating its feasibility. researchgate.nettib.eunih.gov
Automated Library Synthesis: Utilizing automated synthesis platforms would allow for the rapid generation of libraries of derivatives based on the this compound scaffold. syrris.com This high-throughput approach would accelerate the discovery of new compounds with desirable biological or material properties. The automation of synthetic processes for fluorinated compounds is an active area of research. uky.edunih.gov
Advanced Computational and Data Science Approaches for Accelerated Discovery
Computational chemistry and data science are poised to play a transformative role in accelerating the exploration of new chemical entities.
For this compound, these approaches can be leveraged to:
Predict Reactivity and Guide Experimentation: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound in various reactions, helping to prioritize experimental efforts and elucidate reaction mechanisms.
In Silico Screening for Biological Activity: Computational models can be used to screen virtual libraries of compounds derived from this compound for potential biological activity against various targets. This can help to identify promising candidates for further experimental investigation.
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a sufficient number of derivatives have been synthesized and tested, QSAR models can be developed to correlate structural features with observed activity. These models can then be used to design new, more potent compounds. Computational toxicology studies on other trifluoromethyl compounds have already demonstrated the power of such approaches. researchgate.net
Q & A
Q. What are the established synthetic routes for Ethyl 3,3,3-trifluoropropanimidate, and what experimental parameters influence yield?
this compound can be synthesized via condensation reactions between trifluorinated precursors and imidate-forming reagents. For example, sodium hypochlorite in acetonitrile at 20°C has been used for analogous trifluorinated esters, achieving ~69% yield under optimized conditions . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Temperature control : Reactions are often conducted at room temperature to avoid decomposition.
- Stoichiometry : Excess trifluorinated precursors may improve conversion rates. Yield optimization requires careful monitoring via TLC or GC-MS to track intermediate formation .
Q. How do spectroscopic techniques (NMR, IR, MS) characterize this compound, and what spectral anomalies arise due to fluorine substituents?
- ¹⁹F NMR : The trifluoromethyl group (-CF₃) shows a singlet near -60 to -70 ppm, with coupling to adjacent protons (e.g., J₃-F-H ~ 8–12 Hz) .
- ¹H NMR : Ethyl groups exhibit quartets (δ ~1.3 ppm for CH₃) and triplets (δ ~4.2 ppm for CH₂), split by adjacent CF₃.
- IR : Strong C-F stretches appear at 1100–1250 cm⁻¹, while imidate C=N stretches occur near 1650 cm⁻¹. Anomalies include signal broadening due to quadrupolar relaxation of fluorine and isotopic splitting in mass spectra (e.g., M+1 peaks from natural ¹³C abundance) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reaction mechanisms in heterocyclic synthesis?
The electron-withdrawing CF₃ group activates imidate intermediates in cyclization reactions. For example, in formal [4+1] cyclizations with hydrazides, the CF₃ group stabilizes transition states via inductive effects, enabling one-step synthesis of 1,3,4-oxadiazoles with >80% efficiency . Mechanistic studies using DFT calculations suggest that CF₃ lowers the energy barrier for ring closure by ~5 kcal/mol compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in spectroscopic data for trifluorinated compounds during structural elucidation?
Discrepancies in NMR shifts or coupling constants often arise from dynamic effects (e.g., rotameric equilibria) or solvent interactions. Strategies include:
Q. How can this compound be applied in asymmetric catalysis or medicinal chemistry?
The CF₃ group enhances metabolic stability and lipophilicity, making it valuable in drug design. For instance, trifluorinated imidates serve as precursors for protease inhibitors by mimicking natural substrates. In asymmetric catalysis, chiral imidate derivatives facilitate enantioselective reductions (e.g., imine reductases achieve >90% ee for trifluorinated amines) .
Methodological Guidelines
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Storage : Under inert gas (Ar/N₂) at -20°C to prevent hydrolysis.
- Reaction setup : Use Schlenk lines for moisture-sensitive steps.
- Quenching : Neutralize excess reagents with aqueous NaHCO₃ to avoid HF release .
Q. How to analyze reaction kinetics for trifluorinated imidate derivatives?
- In situ FTIR : Monitors C=N bond consumption at 1650 cm⁻¹.
- HPLC with fluorinated columns : Separates polar byproducts (e.g., trifluoroacetic acid).
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
